molecular formula C10H14N2O6 B12393073 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12393073
M. Wt: 258.23 g/mol
InChI Key: XEVWBBJJPSWWCS-APFQGHBGSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a dihydroxy oxolane moiety. Its molecular formula is C10H14N2O6, and it has a molecular weight of 258.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a dihydroxy oxolane precursor. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell cycle regulators .

Comparison with Similar Compounds

Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4(13)8-6(15)7(16)9(18-8)12-3-2-5(14)11-10(12)17/h2-4,6-9,13,15-16H,1H3,(H,11,14,17)/t4-,6?,7+,8-,9-/m1/s1

InChI Key

XEVWBBJJPSWWCS-APFQGHBGSA-N

Isomeric SMILES

C[C@H]([C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)O

Origin of Product

United States

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